

Foreword: Unveiling a Versatile Synthetic Workhorse

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyl N-cyanoacetimidate

CAS No.: 1005474-85-0

Cat. No.: B7948827

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In the landscape of modern organic synthesis, certain reagents distinguish themselves not by complexity, but by the elegant efficiency they bring to the construction of valuable molecular architectures. **Ethyl N-cyanoacetimidate** (CAS No. 1558-82-3), also known as N-Cyanoacetimidic Acid Ethyl Ester or (E)-**Ethyl N-cyanoacetimidate**, is a prime example of such a building block.^{[1][2]} While unassuming in its structure, this colorless to light yellow liquid is a potent and versatile intermediate, particularly in the synthesis of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals.^[1]

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. We will explore not just how to use this reagent, but why it behaves the way it does, enabling you to harness its full synthetic potential with precision and confidence.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in the laboratory. **Ethyl N-cyanoacetimidate** is a flammable liquid and

requires handling with appropriate care.[3][4][5]

Physical and Chemical Properties

The key quantitative data for **Ethyl N-cyanoacetimidate** are summarized below. These parameters are critical for reaction setup, purification, and storage.

Property	Value	Source(s)
CAS Number	1558-82-3	[1][3][4]
Molecular Formula	C ₅ H ₈ N ₂ O	[1][6][7]
Molecular Weight	112.13 g/mol	[1][7]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Boiling Point	133.2 ± 23.0 °C at 760 mmHg	[1][8]
96 °C at 15 mmHg	[9]	
Density	~0.9 ± 0.1 g/cm ³	[1]
Flash Point	34.4 ± 22.6 °C	[1][8]
Refractive Index	1.444	[1][8]
Purity	Typically >98.0% (GC)	[3][5]
SMILES	CCOC(=NC#N)C	[6][7]
InChI Key	PLVWUINOWYHRAA-UHFFFAOYSA-N	[6]

GHS Safety & Handling

Adherence to safety protocols is non-negotiable. **Ethyl N-cyanoacetimidate** is classified as a flammable liquid.[3][5]

- Pictogram: GHS02 (Flame)[4]
- Signal Word: Warning[5] or Danger[4][7]

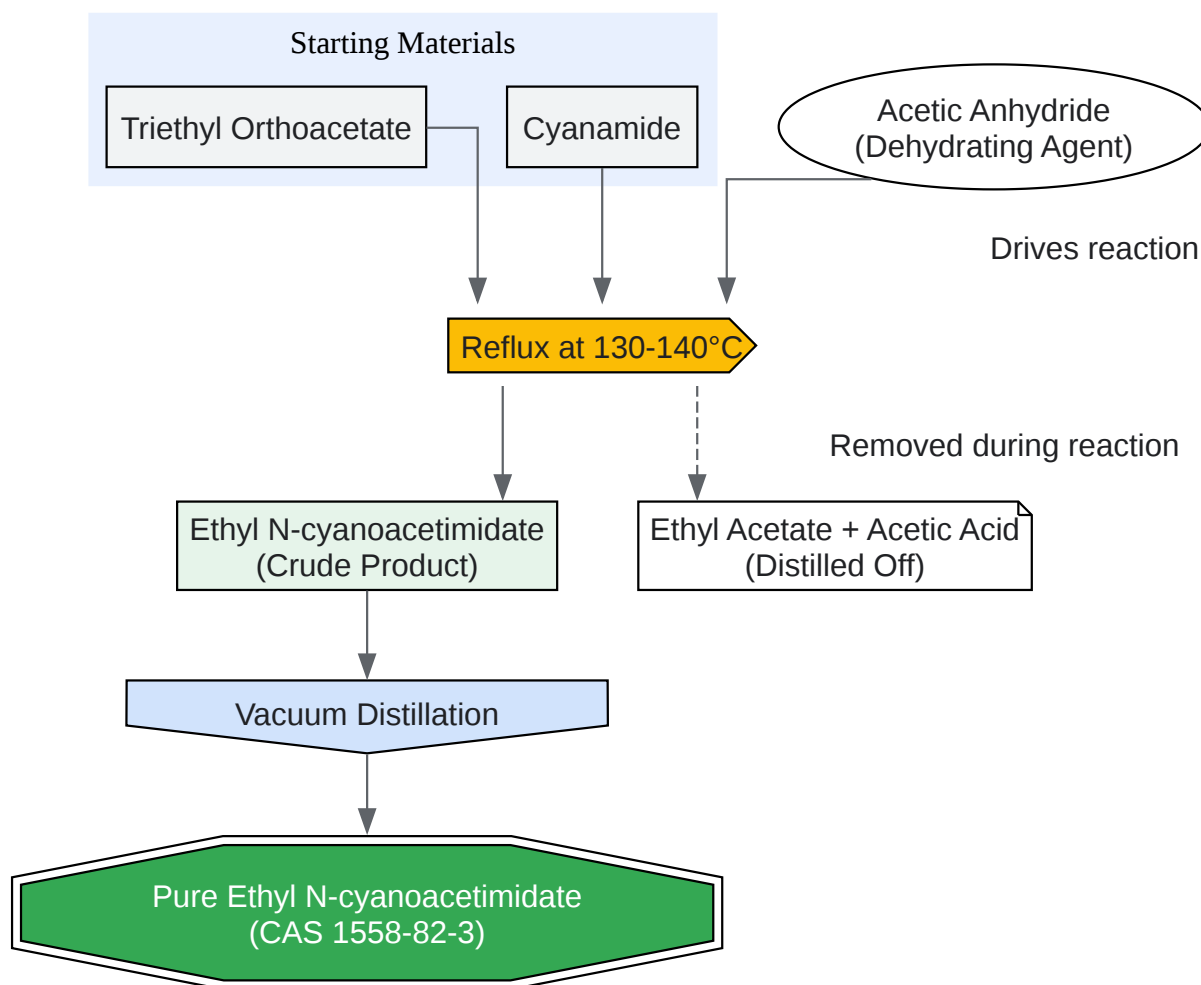
- Hazard Statements: H226: Flammable liquid and vapor.[3][5] Some sources also indicate potential toxicity if swallowed, inhaled, or in contact with skin.[7]
- Precautionary Statements (Selected):
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4][5]
 - P233: Keep container tightly closed.[3][4][5]
 - P240: Ground/bond container and receiving equipment.[3][4][5]
 - P280: Wear protective gloves/eye protection/face protection.[5]
 - P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5]
 - P403 + P235: Store in a well-ventilated place. Keep cool.[3][4][5]
- Storage: Store in a refrigerator under an inert atmosphere.[4]

Synthesis Pathway: A Mechanistic Perspective

The most common and efficient synthesis of **Ethyl N-cyanoacetimidate** involves the reaction of an orthoester with cyanamide. This approach is favored for its high yield and operational simplicity.

Synthesis Workflow Diagram

The logical flow from commercially available starting materials to the final product is illustrated below. The use of acetic anhydride is a critical choice to drive the equilibrium towards the product.



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Caption: General workflow for the synthesis of **Ethyl N-cyanoacetimidate**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.^[2] The rationale behind this method is the condensation reaction where the orthoester provides the acetimidate backbone and the cyanamide serves as the N-cyano source. Acetic anhydride acts as a powerful dehydrating agent, sequestering the ethanol and water byproducts as ethyl acetate and acetic

acid, respectively, which are continuously removed by distillation to push the reaction to completion.

- Materials:
 - Triethyl orthoacetate (1.0 mole)
 - Cyanamide (1.0 mole)
 - Acetic anhydride (2.0 moles)
- Equipment:
 - Three-neck round-bottom flask equipped with a distillation head, thermometer, and magnetic stirrer.
 - Heating mantle.
 - Vacuum distillation apparatus.
- Procedure:
 - To the reaction flask, add triethyl orthoacetate (1.0 mole), cyanamide (1.0 mole), and acetic anhydride (2.0 moles).
 - Begin stirring and heat the reaction mixture to 130-140°C.
 - Volatile byproducts (ethyl acetate and acetic acid) will begin to distill over. Maintain the temperature and continue distillation. The initial reaction can be vigorous; control the heating rate accordingly.
 - Continue heating at 135-140°C for approximately 1 hour or until the majority of the low-boiling byproducts have been removed.
 - Once the reaction is complete, cool the flask to room temperature.
 - Assemble a vacuum distillation apparatus and distill the crude residue under reduced pressure.

- Collect the fraction boiling at 90-95°C (20 mmHg). This fraction is the purified **Ethyl N-cyanoacetimidate**, typically obtained in high yield (~90%).^[2]

Reactivity and Applications in Drug Discovery & Development

The synthetic utility of **Ethyl N-cyanoacetimidate** stems from its unique trifunctional nature: an electrophilic imidate carbon, an electrophilic nitrile carbon, and a nucleophilic nitrile nitrogen. This arrangement makes it an exceptional precursor for a variety of nitrogen-containing heterocycles.

Core Reactivity: Building Pyrimidine Scaffolds

A cornerstone application is its reaction with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring, a privileged scaffold in medicinal chemistry.^{[10][11]} Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer and antimicrobial properties.^{[11][12][13]}

The causality of this reaction lies in a sequence of condensation and cyclization steps. The active methylene group of a 1,3-dicarbonyl compound attacks the electrophilic imidate carbon of **Ethyl N-cyanoacetimidate**. Subsequent intramolecular cyclization, driven by the attack of an enol or enolate on the nitrile carbon, followed by tautomerization, leads to the stable aromatic pyrimidine ring.

Caption: Reaction schematic for pyrimidine synthesis using the title compound.

Case Study: Intermediate for Agrochemicals

Beyond pharmaceuticals, **Ethyl N-cyanoacetimidate** is a crucial intermediate in the agrochemical industry. Its most notable application is in the synthesis of Acetamidrid, a broad-spectrum neonicotinoid insecticide.^[1] The demand for effective pest control solutions in modern agriculture drives the industrial relevance of this reagent, making it a high-volume chemical intermediate.^[1] This industrial application underscores the compound's economic importance and the robustness of its synthetic routes.

Spectroscopic Signature

For the research scientist, confirming the identity and purity of a reagent is paramount. The spectroscopic data for **Ethyl N-cyanoacetimidate** are consistent with its structure.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A triplet corresponding to the three protons of the ethyl group's methyl (CH_3).
 - A quartet for the two methylene protons (CH_2) of the ethyl group, split by the adjacent methyl group.
 - A singlet for the three protons of the acetimidate's methyl group.
- ^{13}C NMR: The carbon spectrum will display five signals corresponding to the five unique carbon atoms: the methyl and methylene carbons of the ethyl group, the methyl carbon of the acetimidate, the imidate carbon ($\text{C}=\text{N}$), and the nitrile carbon ($\text{C}\equiv\text{N}$).
- FT-IR: The infrared spectrum provides key functional group information. Expect to see characteristic absorption bands:
 - A sharp, medium-intensity peak around $2200\text{-}2260\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch.
 - A strong peak in the $1640\text{-}1690\text{ cm}^{-1}$ region for the imidate ($\text{C}=\text{N}$) stretch.
 - Strong C-O stretching bands in the $1000\text{-}1300\text{ cm}^{-1}$ region.
 - C-H stretching bands just below 3000 cm^{-1} .

Authoritative spectral data can often be found in chemical databases like PubChem, which lists available IR spectra.^[7]

Conclusion

Ethyl N-cyanoacetimidate is a quintessential example of a versatile and powerful chemical intermediate. Its straightforward synthesis, combined with a rich and predictable reactivity profile, makes it an invaluable tool for chemists in both industrial and academic settings. For professionals in drug discovery, its ability to efficiently generate the pyrimidine scaffold—a core component of countless therapeutic agents—cements its importance. By understanding the

mechanistic principles that govern its behavior, researchers can continue to develop innovative synthetic methodologies for the next generation of pharmaceuticals and advanced materials.

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- [To cite this document: BenchChem. \[Foreword: Unveiling a Versatile Synthetic Workhorse\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b7948827/docs#foreword-unveiling-a-versatile-synthetic-workhorse\]](#)

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